molecular formula C17H17N3O3S2 B11529261 N-[2-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

N-[2-({2-[(furan-2-ylmethyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]propanamide

Cat. No.: B11529261
M. Wt: 375.5 g/mol
InChI Key: FLFNZWZOUYBROK-UHFFFAOYSA-N
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Description

N-{2-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE is a complex organic compound that features a furan ring, a benzothiazole ring, and a propanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach involves the reaction of furan-2-ylmethylamine with a benzothiazole derivative under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening methods can also aid in identifying the most efficient reaction conditions .

Chemical Reactions Analysis

Types of Reactions

N-{2-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2-carboxylic acid, while substitution reactions on the benzothiazole ring can yield various substituted benzothiazoles .

Scientific Research Applications

N-{2-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{2-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[({[(FURAN-2-YL)METHYL]CARBAMOYL}METHYL)SULFANYL]-1,3-BENZOTHIAZOL-6-YL}PROPANAMIDE is unique due to its combination of a furan ring, a benzothiazole ring, and a propanamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler compounds .

Properties

Molecular Formula

C17H17N3O3S2

Molecular Weight

375.5 g/mol

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3-benzothiazol-6-yl]propanamide

InChI

InChI=1S/C17H17N3O3S2/c1-2-15(21)19-11-5-6-13-14(8-11)25-17(20-13)24-10-16(22)18-9-12-4-3-7-23-12/h3-8H,2,9-10H2,1H3,(H,18,22)(H,19,21)

InChI Key

FLFNZWZOUYBROK-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC2=C(C=C1)N=C(S2)SCC(=O)NCC3=CC=CO3

Origin of Product

United States

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